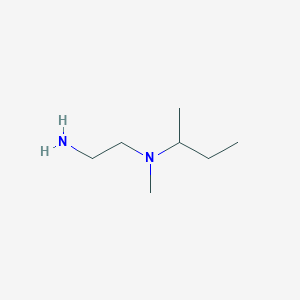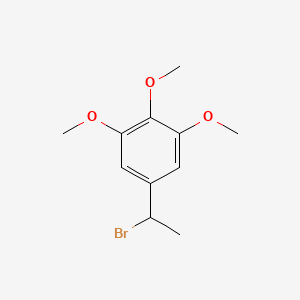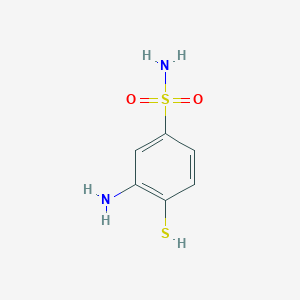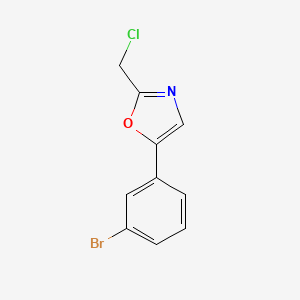
5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule and the lengths and types of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications
Catalytic Synthesis and Versatility
The compound 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, as part of the 1,3-oxazole class, is recognized for its versatility in various scientific fields. The 1,3-oxazole ring system is distinctive, containing nitrogen and oxygen, and is known for its widespread applications in medicinal, pharmaceutical, agrochemical, and material sciences. Notably, 1,3-oxazole and its derivatives are integral in the synthesis of various potent molecules, showcasing their broad utility and versatility. This has led to an increase in research exploring the synthetic methodologies and applications of substituted 1,3-oxazole derivatives (Shinde et al., 2022).
Pharmaceutical and Biological Potentials
The oxazole scaffold, of which 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a part, has been extensively studied for its pharmaceutical potentials. The structural flexibility of oxazoles allows for various molecular target interactions, contributing to their use in designing therapeutic agents. Oxazole derivatives are known for their wide range of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. These derivatives, due to their broad spectrum of pharmacological activities, are a focus for the development of new therapeutic agents (Kaur et al., 2018).
Application in Catalysis and Synthesis
The 1,3-oxazole derivatives are crucial in catalysis and synthesis. The paper by Abdurakhmanova et al. (2018) systematizes the methods for synthesizing phosphorylated 1,3-azoles and discusses their chemical and biological properties. This highlights the importance of such compounds in creating complex natural molecules and synthetic drugs, indicating the potential role of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole in similar catalytic and synthetic processes (Abdurakhmanova et al., 2018).
Contributions to Material Sciences
In the realm of material sciences, the application of oxazole derivatives, including 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole, is quite significant. Salimgareeva and Kolesov (2005) discuss the use of 1,3-oxazole derivatives in the development of plastic scintillators based on polymethyl methacrylate. These scintillators utilize various luminescent dyes, showcasing the role of oxazole derivatives in enhancing material properties like scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the synthesis process.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a comprehensive analysis, you may need to consult multiple sources or databases, or perform experimental studies. Always ensure to follow safety guidelines when handling chemical substances.
properties
IUPAC Name |
5-(3-bromophenyl)-2-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKOVLHBUFQRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



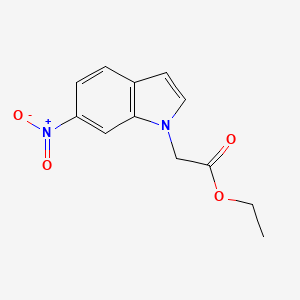
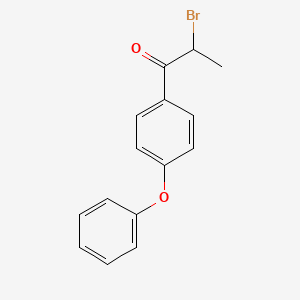
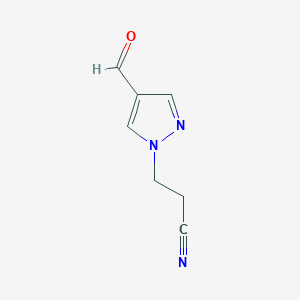
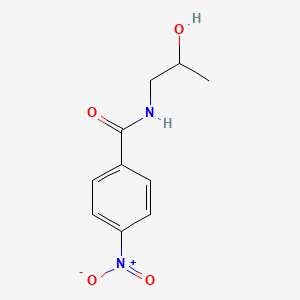
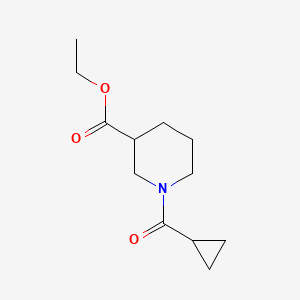
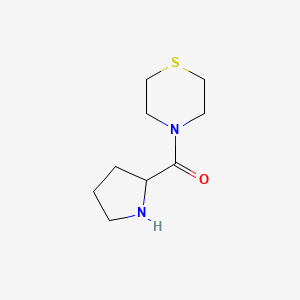
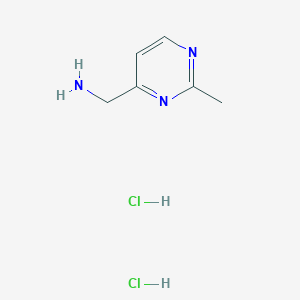
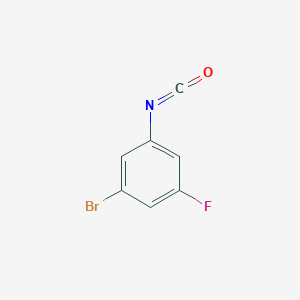
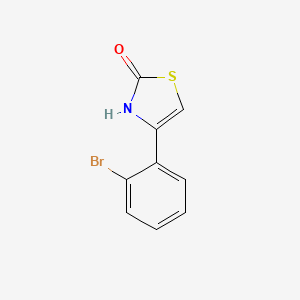

![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)
